molecular formula C7H14N2O2 B13178162 2-Hydroxy-2-(piperidin-3-yl)acetamide

2-Hydroxy-2-(piperidin-3-yl)acetamide

Cat. No.: B13178162
M. Wt: 158.20 g/mol
InChI Key: ACPSJDJASCICFO-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(piperidin-3-yl)acetamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(piperidin-3-yl)acetamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the cyclization of unsaturated intermediates, which can be achieved through various cycloaddition and annulation reactions .

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, often relies on multicomponent reactions (MCRs) due to their efficiency and high yield. These methods allow for the regioselective formation of the desired product with minimal steps .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(piperidin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts (e.g., cobalt, ruthenium), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride) .

Major Products Formed

The major products formed from these reactions include substituted piperidines, piperidinones, and other functionalized derivatives .

Comparison with Similar Compounds

2-Hydroxy-2-(piperidin-3-yl)acetamide can be compared with other piperidine derivatives, such as:

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

2-hydroxy-2-piperidin-3-ylacetamide

InChI

InChI=1S/C7H14N2O2/c8-7(11)6(10)5-2-1-3-9-4-5/h5-6,9-10H,1-4H2,(H2,8,11)

InChI Key

ACPSJDJASCICFO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(C(=O)N)O

Origin of Product

United States

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